molecular formula C11H15NO2S B2801817 2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonamide CAS No. 2031260-95-2

2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonamide

Cat. No. B2801817
CAS RN: 2031260-95-2
M. Wt: 225.31
InChI Key: ZSFJCCBRANSLIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonyl functional group attached to two other groups. One of these groups is an organic moiety, and the other is usually an amine. In this case, the organic moiety is a 2,3-dihydro-1H-inden-1-yl group, which is a type of cyclic compound .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the sulfonamide functional group, along with the 2,3-dihydro-1H-inden-1-yl group. The latter is a type of cyclic compound, which could potentially influence the compound’s reactivity and physical properties .


Chemical Reactions Analysis

Sulfonamides, in general, are known to participate in a variety of chemical reactions. They can act as bases, forming salts with acids, and they can also undergo hydrolysis under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the sulfonamide group could potentially make the compound polar and capable of forming hydrogen bonds .

Scientific Research Applications

Enzyme Inhibition

One significant area of research involving sulfonamide derivatives, including compounds structurally related to 2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonamide, is their role as enzyme inhibitors. Sulfonamides derived from indanes have shown potential in inhibiting human carbonic anhydrase isozymes, which are crucial for various physiological functions. For instance, certain sulfonamides demonstrated potent inhibitory effects against human carbonic anhydrase I and II, indicating their potential for therapeutic applications in conditions where modulation of carbonic anhydrase activity is beneficial (Akbaba et al., 2014).

Catalysis in Organic Synthesis

Another application is in the field of organic synthesis, where these compounds are utilized as intermediates. For example, the catalytic use of Ru(II) complex enabled α-sulfonamidation of β-ketoesters with sulfonyl azide to produce sulfonamido-indene derivatives in good yields. This highlights the compound's role in facilitating novel synthetic pathways, potentially leading to the development of new drugs or materials (Rao et al., 2019).

Metal Complexes and Inhibition Studies

Sulfonamide derivatives, including those similar to 2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonamide, have been involved in the synthesis and characterization of metal complexes. These complexes were investigated for their inhibitory activities against human erythrocyte carbonic anhydrase isozymes I and II. Findings suggest that these complexes exhibit potent inhibitory activity, outperforming even some standard inhibitors, which could have implications for treating conditions like glaucoma or edema (Büyükkıdan et al., 2017).

Antibacterial and Antioxidant Properties

Research has also delved into the antibacterial and antioxidant properties of sulfonamide derivatives. Compounds featuring the sulfonamide group, akin to 2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonamide, were synthesized and assessed for their biological activities. These studies have identified sulfonamide derivatives as promising agents due to their significant antimicrobial and antioxidant activities, suggesting their potential use in medical and pharmaceutical applications (Badgujar, More, & Meshram, 2018).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, sulfonamides used as antibiotics work by inhibiting the synthesis of folic acid in bacteria, which is necessary for their growth .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties and uses. Sulfonamides, for example, can cause allergic reactions in some individuals .

properties

IUPAC Name

2-(2,3-dihydro-1H-inden-1-yl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c12-15(13,14)8-7-10-6-5-9-3-1-2-4-11(9)10/h1-4,10H,5-8H2,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSFJCCBRANSLIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1CCS(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.